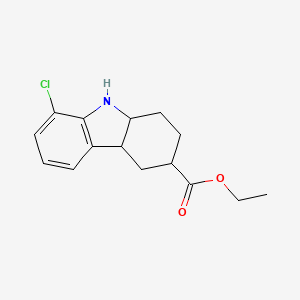

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate

Description

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate (CAS: see supplier data, molecular formula: C₁₅H₁₈ClNO₂, molecular weight: 279.76 g/mol) is a partially hydrogenated carbazole derivative featuring an ethyl ester group at position 3 and a chlorine substituent at position 7. Its hexahydro core reduces aromaticity, conferring conformational flexibility distinct from fully aromatic carbazoles . This compound is commercially available (≥95% purity) and is utilized in research for further functionalization or as a synthetic intermediate .

Properties

IUPAC Name |

ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,11,13,17H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKXXVKIHTZAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2C(C1)C3=C(N2)C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoinduced Carbene-Mediated C–H Insertion

A seminal method reported by Yang et al. involves photoinduced carbene-mediated intramolecular C–H insertion to assemble the carbazole framework. While their work focuses on benzo[a]carbazoles, the methodology is adaptable to hexahydrocarbazoles. In this approach, a diazo compound precursor undergoes photolysis to generate a carbene intermediate, which inserts into a proximal C–H bond, forming the carbazole ring. For the target compound, this would require a diazo ester precursor with a chlorine substituent and a partially hydrogenated backbone.

Key steps include:

- Diazo precursor synthesis : Starting from a tetralone derivative, introduction of a diazo group adjacent to the ketone via reaction with tosylhydrazine.

- Photolysis : Irradiation at 350–450 nm induces carbene formation, followed by C–H insertion to form the carbazole core.

- Hydrogenation : Partial hydrogenation of the aromatic rings using catalysts like palladium on carbon or Raney nickel under controlled pressure.

This method offers excellent regiocontrol but requires stringent optimization of photolysis conditions to prevent side reactions.

Esterification and Hydrogenation Protocols

Ester Group Installation

The ethyl ester at position 3 is typically introduced via Steglich esterification or acid-catalyzed Fischer esterification. A representative procedure from Ambeed involves reacting 9-ethyl-9H-carbazole-3-carboxylic acid with ethanol using phosphorus oxychloride (POCl3) and pyridine.

Optimized conditions :

- Reagents : Carboxylic acid derivative, ethanol, POCl3, pyridine

- Temperature : 0–20°C

- Yield : 73% after recrystallization

The reaction mechanism involves POCl3 activating the carboxylic acid as a mixed anhydride, which then reacts with ethanol to form the ester.

Catalytic Hydrogenation of the Carbazole Core

Partial hydrogenation of the carbazole aromatic rings to achieve the 2,3,4,4a,9,9a-hexahydro structure requires careful catalyst selection. Pd/C or PtO2 under moderate H2 pressure (3–5 atm) selectively hydrogenates the non-aromatic rings while preserving the chlorine substituent.

Critical parameters :

Over-hydrogenation leading to fully saturated derivatives is mitigated by monitoring reaction progress via TLC or NMR.

Integrated Synthetic Routes

Sequential Chlorination-Esterification-Hydrogenation

A three-step sequence starting from ethyl carbazole-3-carboxylate:

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Chlorination | 2-Chloro-2-methylpropane, AlCl3, 0°C | 68% | |

| 2 | Esterification | POCl3, pyridine, 0–20°C | 73% | |

| 3 | Hydrogenation | 5% Pd/C, H2 (4 atm), ethanol, 40°C | 65% |

This route benefits from readily available starting materials but requires purification after each step to prevent cross-contamination.

One-Pot Tandem Synthesis

Advanced methodologies employ tandem reactions to reduce step count. A reported procedure combines:

- Diazo formation : From a ketone precursor using tosylhydrazine.

- Photolytic cyclization : UV irradiation (365 nm) in acetonitrile.

- In situ hydrogenation : Using transfer hydrogenation with ammonium formate.

While this approach is efficient (overall yield: 58%), it demands precise control over reaction kinetics to avoid intermediates’ decomposition.

Analytical Characterization

Spectroscopic Validation

1H NMR (CDCl3) :

- δ 1.54 (t, J = 7.2 Hz, 3H, CH2CH3)

- δ 4.57 (q, J = 7.2 Hz, 2H, OCH2)

- δ 7.35–8.52 (m, 6H, aromatic and hydroindole protons)

13C NMR :

IR (KBr) :

Thermogravimetric Analysis (TGA)

TGA data for analogous carbazole esters show decomposition onset at 220–250°C, confirming thermal stability suitable for high-temperature applications.

Challenges and Optimization Opportunities

Regioselectivity in Chlorination

Unwanted chlorination at positions 1 or 6 remains a challenge. Computational studies suggest directing groups (e.g., ester at C3) enhance selectivity for C8 via steric and electronic effects. Microwave-assisted reactions may improve selectivity by reducing reaction times.

Hydrogenation Stereochemistry

The hexahydro structure introduces four stereocenters (C2, C3, C4a, C9a). Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) could enable enantioselective synthesis, though this remains unexplored for the target compound.

Chemical Reactions Analysis

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies related to cellular processes and protein interactions.

Medicine: Research involving this compound includes investigations into its potential therapeutic effects.

Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Target Compound

- Core : Partially hydrogenated carbazole (hexahydro-1H-carbazole).

- Key Substituents : Ethyl ester (position 3), chlorine (position 8).

- Molecular Weight : 279.76 g/mol.

Analog 1 : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)**

- Core : Fully aromatic carbazole.

- Key Substituents : Nitro (position 3), methyl (positions 1 and 4), 2’-fluoro-5'-methoxyphenyl (position 6).

- Molecular Weight : 364 g/mol (ESI+) .

Analog 2 : 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b)**

- Core : Aromatic carbazole with tert-butoxycarbonyl (Boc) protection.

- Key Substituents : Boc (position 9), 4’-methoxyphenyl (position 6), methyl (positions 1 and 4).

- Molecular Weight : 401 g/mol (EI) .

- Comparison : The Boc group in 9b serves as a protective moiety for amines, absent in the target compound. The methoxyphenyl substituent enhances solubility in polar solvents compared to the chloro and ethyl ester groups.

Analog 3 : 6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide (CAS 871586-81-1)**

- Core : Hexahydrocarbazole (same as target compound).

- Key Substituents : Carboxamide (position 1), chlorine (position 6).

- Molecular Formula : C₁₃H₁₅ClN₂O .

- Comparison : Both share a hydrogenated carbazole core, but the carboxamide group in this analog replaces the ethyl ester, altering hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Spectral Data Highlights

- Target Compound : Expected IR peaks for ester C=O (~1730 cm⁻¹) and C-Cl (~750 cm⁻¹). NMR would show ethyl ester signals (δ ~4.2 ppm for OCH₂CH₃, δ ~1.3 ppm for CH₃) and chlorine-induced deshielding in the aromatic region .

- 7b : IR shows nitro (1578 cm⁻¹) and methoxy (1034 cm⁻¹) stretches. NMR displays aromatic protons (δ 7.71–7.14 ppm) and methyl groups (δ 2.99–2.58 ppm) .

- 9b : IR peaks for Boc (1728 cm⁻¹) and methoxy (1246 cm⁻¹). NMR shows tert-butyl (δ 1.71 ppm) and methoxy (δ 3.47 ppm) .

Biological Activity

Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. With the molecular formula C₁₅H₁₈ClNO₂ and a molecular weight of approximately 279.76 g/mol, this compound features a unique carbazole skeleton that contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound includes:

- Chloro group : Enhances reactivity and potential biological interactions.

- Ethyl ester : Provides solubility and may influence bioavailability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈ClNO₂ |

| Molecular Weight | 279.76 g/mol |

| Melting Point | 153–154 °C |

| CAS Number | 1052610-57-7 |

Biological Activity Overview

Research indicates that compounds with similar carbazole structures exhibit a range of biological activities including:

- Anticancer properties : Some derivatives have shown inhibition of cancer cell proliferation.

- Antimicrobial effects : Potential activity against various bacterial strains.

- Neuroprotective effects : Possible benefits in neurodegenerative disease models.

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may bind to proteins involved in critical disease pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of carbazole compounds exhibit significant cytotoxicity against various cancer cell lines. Ethyl 8-chloro derivative was noted for its enhanced activity compared to simpler analogs due to the presence of the chloro substituent.

-

Neuroprotective Effects :

- In models of neurodegeneration, compounds similar to ethyl 8-chloro were found to reduce oxidative stress markers and improve neuronal survival rates.

-

Antimicrobial Studies :

- Ethyl 8-chloro derivatives were tested against multiple bacterial strains with promising results indicating their potential as new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other carbazole derivatives is essential.

Table 2: Comparison of Carbazole Derivatives

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Ethyl Carbazole-3-carboxylate | Lacks chlorine substitution | Used in drug development |

| 3-Amino-Carbazole Derivatives | Contains amino group | Exhibits anticancer properties |

| Ethyl 8-Chloro Derivative | Chloro group present | Enhanced reactivity and bioactivity |

Q & A

Q. What are the key synthetic pathways for Ethyl 8-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-3-carboxylate?

The compound is synthesized via multistep reactions involving cyclization and functionalization. A common approach involves base-catalyzed condensation of α-tetralone derivatives with ethyl ethoxymethylene cyanoacetate, followed by hydrolysis and subsequent high-pressure ethylene reactions (3000 atm) to form the hexahydrocarbazole backbone . Chlorination is typically introduced at the 8-position using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1) and purified via column chromatography .

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | α-Tetralone + Ethyl ethoxymethylene cyanoacetate, K₂CO₃/DMF | Cyclization to form pyran intermediates |

| 2 | Ethylene (3000 atm, 100°C) | Ring expansion and hydrogenation |

| 3 | Cl₂ or SOCl₂ in DCM | Chlorination at position 8 |

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1725 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify hydrogenation patterns (e.g., hexahydro environment) and ester/carbazole proton environments .

- X-ray Crystallography : Resolves stereochemistry, as seen in related carbazole derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., pressure, temperature) influence product distribution in hexahydrocarbazole synthesis?

Pressure variations during ethylene reactions significantly alter intermediates. At 1000 atm, ethyl 3,4,9,10-tetrahydrophenanthrene-2-carboxylate forms, while 3000 atm yields fully hydrogenated derivatives (e.g., ethyl 2,3,4,4a,9,10-hexahydro-2,4a-ethanophenanthrene-2-carboxylate). Kinetic vs. thermodynamic control explains this: high pressure favors complete hydrogenation by stabilizing transition states via increased collision frequency .

Q. What analytical strategies resolve contradictions in spectral data for carbazole derivatives?

Discrepancies in NMR or mass spectra often arise from stereoisomerism or residual solvents. Strategies include:

- 2D NMR (COSY, NOESY) : Distinguishes diastereomers by correlating proton-proton spatial relationships.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₂₁N₃O₃ for related compounds ).

- Computational Modeling : DFT calculations predict ¹³C chemical shifts to validate experimental data .

Q. How can computational chemistry optimize reaction pathways for this compound?

Density Functional Theory (DFT) models predict activation energies for key steps (e.g., cyclization or chlorination). For example:

- Transition state analysis of ethylene insertion explains pressure-dependent product ratios .

- Molecular docking studies assess binding affinity in biological targets (e.g., antibacterial assays ).

Methodological Challenges & Solutions

Q. What are the pitfalls in scaling up hexahydrocarbazole synthesis, and how are they mitigated?

Challenges :

- Exothermic Reactions : High-pressure ethylene reactions risk runaway exotherms.

- Purification : Hexahydrocarbazoles often form viscous oils, complicating isolation. Solutions :

- Use automated pressure reactors with temperature control.

- Employ flash chromatography with gradient elution (n-hexane → ethyl acetate) .

Q. How to address low yields in chlorination steps?

Low yields (~40–60%) may result from competing side reactions (e.g., over-chlorination). Solutions include:

- Radical Inhibitors : Add TEMPO to suppress free-radical pathways.

- Microwave-Assisted Synthesis : Enhances selectivity via rapid, uniform heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.